molecular formula C18H28N2O3S B2541567 Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-91-9

Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2541567
CAS RN: 887901-91-9
M. Wt: 352.49
InChI Key: LGPPWXYMJIEIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds to Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multi-step reactions starting from basic precursors. In one study, the synthesis begins with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to create a dihydrothieno[2,3-c]pyridine compound. This intermediate is then coupled with an aromatic aldehyde to form Schiff base compounds, which are characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR .

Molecular Structure Analysis

The molecular structure of these compounds is further elucidated using X-ray crystallographic analysis. For instance, compound 2a, which is similar in structure to the compound of interest, crystallizes in the monoclinic space group P21/c. The stability of the molecular and crystal structure is attributed to intramolecular hydrogen bonds, specifically two O—H∙∙∙N and O—H∙∙∙O hydrogen bonds. The distances and angles of these bonds are precisely measured, indicating a strong intramolecular interaction that contributes to the stability of the compound .

Chemical Reactions Analysis

The reactivity of related compounds has been explored through their interactions with various nucleophiles. For example, ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a compound with a similar core structure, reacts with nucleophiles to form benzothieno[2,3-d]pyrimidine derivatives. These reactions can proceed either directly or through intermediates such as thiourethane. The resulting products include tricyclic and tetracyclic systems, which exhibit a range of biological activities, including hypnotic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of intramolecular hydrogen bonding can influence the melting points, solubility, and stability of the compounds. The spectroscopic data obtained from FTIR, 1H, and 13C NMR provide insights into the functional groups present and the overall electronic environment of the molecules. These properties are essential for understanding the behavior of the compounds under different conditions and for predicting their reactivity in further chemical transformations .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

This compound has been used in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation process. This synthesis showcases the compound's ability to act as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to yield ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Facilitating Synthesis of Novel Pyridothienopyrimidines

It facilitates the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, demonstrating its versatility as a precursor in generating diverse polyheterocyclic systems. This underscores its potential in synthesizing complex molecules for further pharmacological and material science studies (Bakhite, Al‐Sehemi, & Yamada, 2005).

Contribution to Heterocyclic Chemistry

This compound also contributes significantly to the field of heterocyclic chemistry by serving as a building block for the synthesis of 3-substituted Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, showcasing its role in the construction of molecules with potential applications in medicinal chemistry and materials science (Ahmed, 2003).

Development of Photophysical Properties

Additionally, it has been used in the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, where the reaction conditions were thoroughly studied, and the spectral-fluorescent properties of the synthesized compounds were carefully investigated. This highlights its use in developing compounds with specific photophysical properties, which could have applications in optoelectronics and molecular sensors (Ershov et al., 2019).

Synthesis of Fused Heterocyclic Systems

The versatility of Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate in facilitating the synthesis of various fused heterocyclic systems, including pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-triazolo and 1,3,4-thiadiazolo-derivatives, is noteworthy. This underscores its utility in creating complex molecular architectures for further chemical and pharmacological exploration (Ahmed, 2002).

properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-(2-methylpropanoylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-8-23-16(22)12-11-9-17(4,5)20-18(6,7)13(11)24-15(12)19-14(21)10(2)3/h10,20H,8-9H2,1-7H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPPWXYMJIEIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.